

# Application Notes and Protocols for Single-Cell Analysis of miR-143 Expression

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

MicroRNA-143 (miR-143) is a small non-coding RNA that plays a crucial role in post-transcriptional gene regulation.[1] It is widely recognized as a tumor suppressor in various cancers, including colorectal, breast, and prostate cancer.[1][2][3] Dysregulation of miR-143 expression is associated with uncontrolled cell proliferation, metastasis, and impaired cellular processes.[1] This document provides detailed application notes and protocols for the single-cell analysis of miR-143 expression, offering insights into its function and potential as a therapeutic target.

## Importance of Single-Cell Analysis for miR-143

Recent studies have highlighted the critical importance of analyzing miR-143 expression at the single-cell level. Bulk tissue analysis can be misleading, as miR-143 expression is highly cell-type-specific. For instance, in the colon, miR-143 is highly expressed in mesenchymal cells like fibroblasts and smooth muscle cells, but not in colonic epithelial cells.[4] This differential expression is crucial for understanding its biological function and its role in the tumor microenvironment. Single-cell analysis allows for the precise identification of miR-143 expressing cell populations, unraveling the complex interplay between different cell types in both healthy and diseased states.



## **Quantitative Data Summary**

The following tables summarize quantitative data on miR-143 expression and its validated targets from various studies.

Table 1: Relative Expression of miR-143 in Tissues and Cells (Bulk Analysis)

| Tissue/Cell Line                                        | Condition                                           | Relative miR-143<br>Expression Level | Reference |
|---------------------------------------------------------|-----------------------------------------------------|--------------------------------------|-----------|
| Colorectal Cancer<br>Tissue                             | Tumor vs. Normal                                    | Significantly Lower                  | [1]       |
| Breast Cancer Cell<br>Lines (MCF-7, BT-<br>474, MB-231) | vs. Normal Breast<br>Epithelial Cells (MCF-<br>10A) | Significantly<br>Downregulated       | [3]       |
| Osteosarcoma<br>Tissues and Cells                       | Tumor vs. Normal                                    | Decreased                            | [5]       |
| Gastric Cancer<br>Tissues                               | Tumor vs. Adjacent<br>Normal                        | Highly Expressed                     | [3]       |

Table 2: Validated miR-143 Targets and Luciferase Assay Data



| Target Gene | Cancer Type       | Luciferase<br>Reporter Assay<br>Result                              | Reference |
|-------------|-------------------|---------------------------------------------------------------------|-----------|
| KRAS        | Colorectal Cancer | Significant reduction in luciferase activity with wild-type 3'UTR   | [2]       |
| IGF1R       | Colorectal Cancer | Significant reduction in luciferase activity with wild-type 3'UTR   | [1]       |
| BCL-2       | Colorectal Cancer | Lower levels observed in cells treated with miR-143                 | [1]       |
| MACC1       | Colorectal Cancer | Direct interaction validated using a 3'UTR luciferase reporter gene | [1]       |
| ITGA6       | Colorectal Cancer | miR-143 targets ITGA6 mRNA, reducing its protein expression         | [1]       |
| CIAPIN1     | Breast Cancer     | Significant reduction in luciferase activity with wild-type 3'UTR   | [6]       |
| TAK1        | Ovarian Cancer    | miR-143-3p down-<br>regulated the<br>expression of TAK1             | [7]       |

# Signaling Pathways Regulated by miR-143

miR-143 is a key regulator of several critical signaling pathways implicated in cancer progression, most notably the KRAS and PI3K/AKT pathways.

## miR-143 and the KRAS Signaling Pathway



The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in many cancers.[2] miR-143 directly targets the 3' untranslated region (UTR) of KRAS mRNA, leading to its degradation or translational repression.[2] This inhibition of KRAS by miR-143 subsequently downregulates downstream effector pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[2]



Click to download full resolution via product page

miR-143 directly inhibits KRAS, suppressing downstream signaling.

## miR-143 and the PI3K/AKT Signaling Pathway



The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is another critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[8] miR-143 can indirectly influence this pathway by targeting upstream regulators or downstream effectors. For instance, by targeting Insulin-like Growth Factor 1 Receptor (IGF1R), miR-143 can inhibit the activation of the PI3K/AKT pathway.[9]



Click to download full resolution via product page

miR-143 indirectly inhibits the PI3K/AKT pathway by targeting IGF1R.

## **Experimental Protocols**



Detailed protocols for key experiments in the single-cell analysis of miR-143 are provided below.

# Protocol 1: Single-Cell Suspension Preparation for miRNA Analysis

This protocol outlines the general steps for preparing a single-cell suspension from tissue samples, a crucial first step for any single-cell analysis.



Click to download full resolution via product page

Workflow for preparing a single-cell suspension from tissue.

#### Materials:

- Fresh tissue sample
- DMEM/F12 medium
- Collagenase Type IV (1 mg/mL)
- Dispase (1 mg/mL)
- DNase I (100 U/mL)
- Fetal Bovine Serum (FBS)
- 70 μm cell strainer
- ACK lysis buffer (for blood-rich tissues)
- Phosphate-buffered saline (PBS)
- Trypan blue solution



· Hemocytometer or automated cell counter

#### Procedure:

- Place the fresh tissue sample in a sterile petri dish with cold DMEM/F12 medium.
- Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.
- Transfer the minced tissue to a 50 mL conical tube and add the enzymatic digestion solution (Collagenase, Dispase, and DNase I in DMEM/F12).
- Incubate at 37°C for 30-60 minutes with gentle agitation.
- Neutralize the enzymatic reaction by adding an equal volume of DMEM/F12 with 10% FBS.
- Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.
- If necessary, perform red blood cell lysis by incubating the cell pellet with ACK lysis buffer for 5 minutes on ice.
- Wash the cells by centrifuging at 300 x g for 5 minutes and resuspending the pellet in cold PBS. Repeat this step twice.
- Resuspend the final cell pellet in an appropriate buffer for downstream applications.
- Determine cell concentration and viability using Trypan blue and a hemocytometer.

## Protocol 2: In Situ Hybridization (ISH) for miR-143 Detection in Single Cells

This protocol allows for the visualization of miR-143 expression within individual cells in a tissue section.

#### Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tissue sections
- Xylene and ethanol series for deparaffinization and rehydration



- Proteinase K
- Hybridization buffer
- DIG-labeled LNA probe for miR-143
- Stringent wash buffers (e.g., SSC buffers)
- Anti-DIG antibody conjugated to alkaline phosphatase (AP)
- NBT/BCIP substrate solution
- Nuclear fast red counterstain

#### Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 x 10 minutes).
  - Rehydrate through a graded ethanol series: 100%, 95%, 70%, 50% (5 minutes each).
  - Rinse in DEPC-treated water.
- Permeabilization:
  - Digest with Proteinase K (10-20 μg/mL) at 37°C for 10-30 minutes.
  - Wash with PBS.
- · Hybridization:
  - Pre-hybridize slides in hybridization buffer at 55°C for 2 hours.
  - Hybridize with the DIG-labeled miR-143 LNA probe (e.g., 50 nM) in hybridization buffer overnight at 55°C.
- Stringent Washes:



- Wash slides in 5X SSC, 1X SSC, and 0.2X SSC at the hybridization temperature.
- Immunodetection:
  - Block with a blocking solution (e.g., 2% sheep serum in TBST) for 1 hour.
  - Incubate with anti-DIG-AP antibody (1:1500) overnight at 4°C.
  - Wash with TBST.
- Detection:
  - Incubate slides with NBT/BCIP substrate solution in the dark until the desired color develops.
  - Stop the reaction by washing with water.
- Counterstaining and Mounting:
  - Counterstain with nuclear fast red.
  - Dehydrate through an ethanol series and clear with xylene.
  - Mount with a permanent mounting medium.

# Protocol 3: Luciferase Reporter Assay for miR-143 Target Validation

This protocol is used to experimentally validate the direct interaction between miR-143 and its predicted target genes.[10]

#### Materials:

- HEK293T or other suitable cell line
- Dual-luciferase reporter vector (e.g., psiCHECK-2)
- miR-143 mimic and negative control mimic



- · Lipofectamine 2000 or other transfection reagent
- Dual-Glo Luciferase Assay System
- 96-well white-walled plates

#### Procedure:

- Vector Construction:
  - Clone the 3'UTR of the putative target gene containing the predicted miR-143 binding site downstream of the Renilla luciferase gene in the dual-luciferase reporter vector.
  - Create a mutant construct by site-directed mutagenesis of the miR-143 seed sequence binding site in the 3'UTR.
- Cell Seeding:
  - Seed HEK293T cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells per well.
- Transfection:
  - Co-transfect the cells with the wild-type or mutant reporter vector (e.g., 100 ng) and the miR-143 mimic or negative control mimic (e.g., 20 nM) using a suitable transfection reagent.
- Incubation:
  - Incubate the cells for 24-48 hours at 37°C.
- Luciferase Assay:
  - Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit according to the manufacturer's instructions.
- Data Analysis:
  - o Normalize the Renilla luciferase activity to the Firefly luciferase activity for each well.



 A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type vector and the miR-143 mimic compared to controls indicates a direct interaction.

## Conclusion

The single-cell analysis of miR-143 expression is paramount for accurately deciphering its role in cellular heterogeneity, tumor microenvironment interactions, and disease pathogenesis. The provided protocols and application notes offer a comprehensive guide for researchers to investigate the intricate functions of miR-143 at the single-cell level, paving the way for the development of novel diagnostic and therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | Targeting microRNA-143 in colorectal cancer: advances in molecular biosciences for biomarker-based diagnostics, therapeutic strategies, and drug resistance prediction [frontiersin.org]
- 2. Effects of MIR143 on rat sarcoma signaling networks in solid tumors: A brief overview PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Expression of microRNA-143 is Associated with Favorable Tumor Immune Microenvironment and Better Survival in Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification, discrimination and heterogeneity of fibroblasts PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of microRNA-143 reverses drug resistance in human breast cancer cells via inhibition of cytokine-induced apoptosis inhibitor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MiR-143-3p suppresses the progression of ovarian cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]



- 9. MicroRNA-143 inhibits tumor growth and angiogenesis and sensitizes chemosensitivity to oxaliplatin in colorectal cancers PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single cell RNA sequencing of 33 primary colorectal cancer EGA European Genome-Phenome Archive [ega-archive.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Single-Cell Analysis of miR-143 Expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559680#single-cell-analysis-of-mir-143-expression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com